molecular formula C7H7N3O B1610358 6-Methoxyimidazo[1,2-b]pyridazine CAS No. 17240-33-4

6-Methoxyimidazo[1,2-b]pyridazine

Cat. No.: B1610358
CAS No.: 17240-33-4
M. Wt: 149.15 g/mol
InChI Key: BPDLUTXPYDMVJJ-UHFFFAOYSA-N
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Description

6-Methoxyimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C7H7N3O . It is an off-white solid with a molecular weight of 149.15 . It is also known by its IUPAC name, this compound .


Synthesis Analysis

The synthesis of this compound and its 2-methyl analog has been reported . The synthesis involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its unique physicochemical properties. It has a weak basicity, a high dipole moment that subtends π-π stacking interactions . The InChI code for this compound is 1S/C7H7N3O/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3 .


Physical and Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 149.15 and is stored at temperatures between 0-5°C .

Scientific Research Applications

Picornavirus Inhibition

Research has discovered a novel class of picornavirus inhibitors, including derivatives of imidazo[1,2-b]pyridazine, which have shown potent broad-spectrum antiviral activity against human rhinoviruses and enteroviruses. These findings highlight the structural features critical for antiviral efficacy, such as the nature of the linker between phenyl and imidazopyridazine moieties and the importance of oxime analogues for potent antiviral activity. This suggests potential applications in developing antiviral therapies (Hamdouchi et al., 2003).

Antimicrobial and Antifungal Activities

Another study has designed and synthesized pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones, revealing that a derivative showed activity against Staphylococcus aureus and moderate antifungal activity against Candida albicans. This opens up possibilities for the use of 6-Methoxyimidazo[1,2-b]pyridazine derivatives in treating bacterial and fungal infections (Geffken et al., 2011).

Synthesis of Eosinophil Infiltration Inhibitors

Further research has synthesized derivatives of imidazo[1,2-b]pyridazine with potential as eosinophil infiltration inhibitors, displaying significant antihistaminic activity without apparent cellular toxicity. These findings suggest the therapeutic potential of these derivatives in managing conditions like atopic dermatitis and allergic rhinitis, where eosinophil infiltration plays a crucial role (Gyoten et al., 2003).

Antiviral Drug Discovery

A review on antiviral drug discovery includes the study of imidazo[1,2-b]pyridazine derivatives, focusing on their application in developing therapies for viral infections. This underscores the compound's significance in the ongoing search for effective antiviral agents (De Clercq, 2009).

Chemical Synthesis and Biological Evaluation

Other studies have focused on the chemical synthesis of imidazo[1,2-b]pyridazine derivatives and evaluating their biological activities, including their potential as antibacterial and antifungal agents. This research contributes to the understanding of the compound's utility in medicinal chemistry and drug design (Sayed et al., 2006).

Future Directions

The pyridazine ring, which is a part of the 6-Methoxyimidazo[1,2-b]pyridazine structure, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, it is expected that more studies on the synthesis of pyridazine derivatives, including this compound, will be conducted in the future, which will play a vital role in drug discovery .

Properties

IUPAC Name

6-methoxyimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDLUTXPYDMVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443930
Record name 6-Methoxyimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17240-33-4
Record name 6-Methoxyimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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